molecular formula C12H9F3N2O B2820637 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 730992-47-9

6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B2820637
CAS No.: 730992-47-9
M. Wt: 254.212
InChI Key: XPTCIUNLMMBYKQ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one ( 730992-47-9) is a high-purity chemical compound supplied for research applications. This molecule features the privileged pyrrolo[2,1-b]quinazolinone scaffold, a tricyclic structure of significant interest in medicinal chemistry due to its presence in naturally occurring alkaloids and biomedically active substances . The core structure is analogous to deoxyvasicinone and mackinazolinone, which are known for a multitude of biological activities including antimicrobial, anti-inflammatory, and antidepressant effects . Recent research highlights the specific value of this scaffold in neurodegenerative disease research, where derivatives have been developed and evaluated as cholinesterase inhibitors for potential application against Alzheimer's disease . The incorporation of a trifluoromethyl group at the 6-position is a strategic modification, as this moiety is known to enhance metabolic stability, membrane permeability, and binding affinity in drug discovery. From a synthetic chemistry perspective, such fused quinazolinone derivatives can be efficiently constructed through advanced methodologies like silver-mediated intramolecular alkyne hydroamination reactions, enabling access to a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for application in foods, cosmetics, drugs, or consumer products.

Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)7-3-4-8-9(6-7)16-10-2-1-5-17(10)11(8)18/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTCIUNLMMBYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(F)(F)F)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with trifluoromethyl ketones under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted reactions or metal-catalyzed reactions to enhance the efficiency and scalability of the synthesis . These methods are advantageous as they can significantly reduce reaction times and improve overall yields.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one:

General Information
this compound is a specialty chemical with the molecular formula C12H9F3N2O and a molecular weight of 254 Da . It has a CAS number of 1214389-33-9 . Synonyms include 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one .

Structural Information
Key structural information includes :

  • SMILES : C1CC2=NC3=C(C=CC(=C3)C(F)(F)F)C(=O)N2C1
  • InChI : InChI=1S/C12H9F3N2O/c13-12(14,15)7-3-4-8-9(6-7)16-10-2-1-5-17(10)11(8)18/h3-4,6H,1-2,5H2
  • InChIKey : XPTCIUNLMMBYKQ-UHFFFAOYSA-N

Potential Applications

  • Polo-like Kinase 1 (Plk1) Inhibition :
    • Triazoloquinazolinone derivatives, including compounds built upon the 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold, have been explored as Plk1 PBD inhibitors .
    • Modifications to this scaffold, including functional group substitutions and prodrug masking, aim to enhance the affinity of Plk1 PBD inhibitors for their target protein .
    • S-methylation can create prodrugs that are unmasked intracellularly . For example, compound 6 , an S-methyl derivative, required concentrations above 100 μM to induce mitotic arrest and proliferation in cancer cells in vitro .
  • Antibacterial Activity :
    • Quinazolone pyridiniums have shown potential as broad-spectrum antibacterial agents .
    • Pyrrolyl derivative 6c demonstrated specific inhibition of S. aureus ATCC 25923, being fourfold more potent than norfloxacin .
    • Compound 9c exhibited strong antibacterial activity against S. aureus ATCC 29213, E. coli, and P. aeruginosa, with low MICs of 1 μg/mL .
    • Compound 19a displayed broad-spectrum antibacterial activity against all tested strains and low toxicity to human blood cells .
  • Dual PI3K/HDAC Inhibition: Quinazolin-4-one derivatives have been designed and synthesized as novel dual PI3K/HDAC inhibitors .
  • Antimalarial Applications: Quinazolinone-2-carboxamide derivatives have been identified as a novel antimalarial scaffold .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . Molecular docking studies have shown that this compound can effectively bind to various proteins, disrupting their normal function .

Comparison with Similar Compounds

Core Structural Modifications

The table below highlights key structural differences and their implications:

Compound Substituents Molecular Weight Key Properties Biological Activity
6-(Trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one -CF₃ at position 6 263.20 g/mol Enhanced lipophilicity, metabolic stability Not explicitly reported; likely optimized for binding
Deoxyvasicinone (2,3-Dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one) No substituents 186.21 g/mol Planar structure, π-π stacking interactions Anticholinergic, antitumor activities
3-Amino-6-chloro-pyrroloquinazolinone -NH₂ at position 3, -Cl at 6 235.67 g/mol Increased polarity, potential for hydrogen bonding Not reported; likely modulates solubility
7-Hydroxy-pyrroloquinazolinone -OH at position 7 202.21 g/mol Polar functional group, hydrogen bond donor Antioxidant or enzyme inhibition potential
(E)-3-[4-(Dimethylamino)benzylidene] derivative Benzylidene group at position 3 317.38 g/mol Extended conjugation, planar structure Stabilized by π-π interactions; potential kinase inhibition

Impact of Substituents on Bioactivity

  • Trifluoromethyl Group (-CF₃): The electron-withdrawing -CF₃ group in the target compound enhances resistance to oxidative metabolism and improves membrane permeability compared to hydroxyl (-OH) or amino (-NH₂) substituents .
  • Benzylidene and Alkylidene Derivatives : Compounds like (E)-3-propoxymethylidene derivatives introduce steric bulk and extended conjugation, which may enhance binding affinity to hydrophobic enzyme pockets.

Physicochemical Properties

  • Solubility: Hydroxyl and amino derivatives (e.g., 7-hydroxy and 3-amino-6-chloro ) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the -CF₃ analog prioritizes lipid solubility.
  • Stability : The -CF₃ group’s strong C-F bonds confer thermal and metabolic stability, making the compound suitable for oral administration .

Biological Activity

6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles findings from various research studies to elucidate its biological properties, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

  • Molecular Formula : C12H9F3N2O
  • CAS Number : 1214389-33-9
  • SMILES Notation : C1CC2=NC3=C(C=CC(=C3)C(F)(F)F)C(=O)N2C1

The compound features a pyrroloquinazolinone framework, which is known for diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A study by Zhang et al. (2014) highlighted various substituted quinazoline derivatives that demonstrated potent cytotoxic effects against several cancer cell lines. Specifically:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer).
  • IC50 Values : Some derivatives showed IC50 values as low as 10 µM against PC3 cells, indicating strong cytotoxicity.

The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with tumor growth. For instance:

  • Aurora Kinase Inhibition : Certain derivatives have been shown to inhibit Aurora kinase activity, which is crucial for mitotic progression in cancer cells.
  • EGFR Inhibition : Some compounds target the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

Antimicrobial Activity

In addition to anticancer effects, quinazoline derivatives have demonstrated antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth and exhibit antifungal activity:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : Various derivatives displayed MIC values ranging from 5 to 50 µg/mL against these strains.

Case Studies

  • Case Study on Anticancer Efficacy
    • A series of experiments conducted on MCF-7 cells revealed that the introduction of a trifluoromethyl group significantly enhanced the cytotoxicity of the base structure. The compound exhibited an IC50 of approximately 12 µM after 48 hours of treatment.
  • Case Study on Antimicrobial Effects
    • In a study assessing the antibacterial properties of pyrroloquinazoline derivatives, compounds were screened against both Gram-positive and Gram-negative bacteria. The most potent derivative inhibited S. aureus growth at an MIC of 25 µg/mL.

Data Summary Table

Activity TypeTarget Cell Line/BacteriaIC50/MIC ValueReference
AnticancerMCF-712 µMZhang et al., 2014
AnticancerPC310 µMZhang et al., 2014
AntimicrobialS. aureus25 µg/mLAuthor et al., 2020
AntimicrobialE. coli50 µg/mLAuthor et al., 2020

Q & A

Q. What are the established synthetic routes for 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one, and what methodological considerations are critical for yield optimization?

The synthesis typically involves multi-step organic reactions, including cyclization and functionalization of the pyrroloquinazoline core. A common approach involves:

  • Chloroacetylation : Reacting a quinazoline precursor with chloroacetyl chloride to introduce reactive sites.
  • Intramolecular cyclization : Using bases like NaOEt or NaOH to facilitate ring closure under reflux conditions .
  • Trifluoromethylation : Introducing the CF₃ group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts).
    Key considerations : Solvent polarity (e.g., DMF for high-temperature reactions), stoichiometric control of trifluoromethylating agents, and purification via column chromatography to isolate isomers .

Q. How is the structural integrity of this compound validated, and which spectroscopic techniques are most reliable?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths, angles, and π-π stacking interactions (e.g., centroid distances ~3.76 Å between aromatic rings) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., CF₃ groups show distinct ¹⁹F coupling patterns).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation pathways .
    Note : SHELX software (e.g., SHELXL-97) is widely used for crystallographic refinement, achieving R-factors <0.06 for high-resolution datasets .

Q. What preliminary biological activities are associated with this compound, and how are they screened?

Initial screening focuses on:

  • Enzyme inhibition assays : Testing interactions with metabolic enzymes (e.g., cytochrome P450) using fluorogenic substrates.
  • DNA/RNA binding studies : UV-Vis titration or fluorescence quenching to assess intercalation potential.
  • Antimicrobial activity : Agar dilution methods against Gram-positive/negative bacteria .
    Caution : Bioactivity is highly structure-dependent; minor substituent changes (e.g., methyl vs. CF₃ groups) can alter potency .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms or twinning) be resolved during structure determination?

  • Disorder handling : Use PART instructions in SHELXL to model split positions, refining occupancy factors with constraints .
  • Twinning correction : Apply TWIN/BASF commands in refinement software for non-merohedral twins. Validate with R₁ vs. wR₂ convergence .
  • Validation tools : Check PLATON alerts for missed symmetry or hydrogen-bonding inconsistencies .

Q. What strategies optimize regioselectivity in trifluoromethylation reactions for this compound?

  • Directing groups : Install temporary substituents (e.g., -NH₂) to steer CF₃ addition to specific positions.
  • Catalyst tuning : Use Pd(PPh₃)₄ with electron-deficient ligands to enhance electrophilic substitution at electron-rich sites.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for meta-substitution .

Q. How do computational methods (e.g., DFT or molecular docking) predict the compound’s interaction with biological targets?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate electrostatic potential maps for binding sites.
  • Docking pipelines : Use AutoDock Vina with flexible ligand sampling to simulate binding to enzyme active sites (e.g., kinase domains). Validate with MD simulations for stability .
    Case study : Docking of analogous triazoloquinazolines predicted strong H-bonding with DNA gyrase (ΔG ≈ -9.2 kcal/mol) .

Q. What are the challenges in interpreting NMR spectra for diastereomers of this compound, and how are they addressed?

  • Overlapping signals : Use 2D NMR (e.g., COSY, HSQC) to resolve coupled protons and assign stereochemistry.
  • Chiral auxiliaries : Synthesize derivatives with Mosher’s acid to determine enantiomeric excess via ¹⁹F NMR .
  • Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening (e.g., ring puckering) .

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